molecular formula C10H12N2O3 B2617008 N-[(2-nitrophenyl)methyl]oxetan-3-amine CAS No. 1339909-51-1

N-[(2-nitrophenyl)methyl]oxetan-3-amine

Cat. No.: B2617008
CAS No.: 1339909-51-1
M. Wt: 208.217
InChI Key: VKUWVOMTTJAZNF-UHFFFAOYSA-N
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Description

N-[(2-nitrophenyl)methyl]oxetan-3-amine is a chemical compound with the molecular formula C10H12N2O3 and a molecular weight of 208.21 g/mol . This compound features an oxetane ring, which is a four-membered cyclic ether, and a nitrophenyl group, which is a benzene ring substituted with a nitro group. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

One common synthetic route includes the aza-Michael addition of NH-heterocycles with methyl 2-(oxetan-3-ylidene)acetates . This method involves the use of a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) to catalyze the reaction. The reaction conditions often require an inert atmosphere and controlled temperature to ensure the desired product is obtained with high yield and purity.

Chemical Reactions Analysis

N-[(2-nitrophenyl)methyl]oxetan-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The oxetane ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.

Scientific Research Applications

N-[(2-nitrophenyl)methyl]oxetan-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(2-nitrophenyl)methyl]oxetan-3-amine involves its interaction with molecular targets such as enzymes and receptors. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. The nitrophenyl group can participate in electron transfer reactions, influencing the compound’s reactivity and binding properties .

Comparison with Similar Compounds

N-[(2-nitrophenyl)methyl]oxetan-3-amine can be compared with other similar compounds such as azetidine and oxetane derivatives. These compounds share the four-membered ring structure but differ in their substituents and functional groups. For example:

Properties

IUPAC Name

N-[(2-nitrophenyl)methyl]oxetan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c13-12(14)10-4-2-1-3-8(10)5-11-9-6-15-7-9/h1-4,9,11H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKUWVOMTTJAZNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)NCC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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